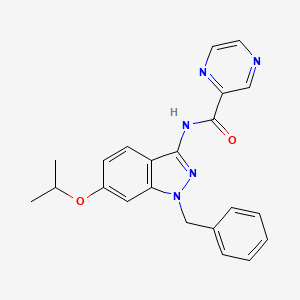

1-(2-aminoethyl)-N-(1-methyl-3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related triazole derivatives involves multiple steps, starting from basic aromatic or aliphatic precursors. The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a compound with a similar core structure, was achieved through a multi-step process starting with 4-chlorobenzenamine. This process includes conditions such as a reaction temperature of around 78°C and a time of 8 hours, yielding an 88% product through characterization methods like 1H NMR and MS (Kan, 2015).

Molecular Structure Analysis

Molecular structure analysis of triazole derivatives reveals a stabilized conformation through intermolecular and intramolecular hydrogen bonding. A study on (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides showed the stabilization of molecular conformation and packing in the crystal structure via such hydrogen bonds (Shen et al., 2013).

Chemical Reactions and Properties

Triazole derivatives can undergo various chemical reactions, including cycloadditions, condensations, and rearrangements. The synthesis approaches and chemical reactions for constructing triazole rings often involve catalytic processes or nucleophilic substitutions, demonstrating the versatile reactivity of the triazole moiety. The Dimroth rearrangement is one example, where heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles leads to isomeric transformations, highlighting the chemical flexibility of triazoles (Sutherland & Tennant, 1971).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The chemical compound under discussion is related to a class of compounds that have been the subject of various synthesis and structural analysis studies. For example, research on amicarbazone, a compound with a similar triazole core, emphasizes the significance of intramolecular hydrogen bonding and its effects on molecular conformation and crystal packing, highlighting the compound's potential for further chemical modification and application in various fields, including medicinal chemistry (Kaur et al., 2013). Similarly, studies on the synthesis of 4-aminotriazole-5-carbaldehydes demonstrate the versatility of triazole derivatives in organic synthesis, providing a foundation for the development of novel compounds with potential research applications (Albert & Taguchi, 1973).

Antimicrobial Activity

A pivotal area of research for triazole derivatives, including 1-(2-aminoethyl)-N-(1-methyl-3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, is their antimicrobial activity. A study on primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides found promising antimicrobial agents, indicating that modifications to the triazole core can significantly impact the biological activity against various pathogens (Pokhodylo et al., 2021).

Applications in Drug Discovery

The research on triazole derivatives also extends to drug discovery, where these compounds serve as scaffolds for developing new therapeutic agents. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents illustrate the potential of triazole-based compounds in creating effective treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).

Propriétés

IUPAC Name |

1-(2-aminoethyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O/c1-12(7-8-13-5-3-2-4-6-13)17-15(21)14-11-20(10-9-16)19-18-14/h2-6,11-12H,7-10,16H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZNWMFQBPKTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2=CN(N=N2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {[2-(acetylamino)-5-bromo-6-methyl-4-pyrimidinyl]thio}acetate](/img/structure/B5593025.png)

![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5593028.png)

![5-methyl-1,3-diphenyl-1H-pyrazolo[4,3-d][1,3]thiazole](/img/structure/B5593037.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B5593050.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B5593056.png)

![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5593064.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B5593077.png)

![4-{[(5-methyl-2-furyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593111.png)

![4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5593119.png)

![2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5593122.png)

![2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5593127.png)